molecular formula C8H13F2NO2 B2692123 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid CAS No. 937602-78-3

1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid

Cat. No.: B2692123
CAS No.: 937602-78-3
M. Wt: 193.194
InChI Key: YQRQKIMSLCJYDE-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid is a fluorinated piperidine derivative characterized by a difluoroethyl substituent at the piperidine nitrogen and a carboxylic acid group at the 4-position. Predicted collision cross-section (CCS) values for its adducts range from 140.7 to 151.3 Ų, indicating moderate molecular size and polarity .

Properties

IUPAC Name

1-(2,2-difluoroethyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c9-7(10)5-11-3-1-6(2-4-11)8(12)13/h6-7H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRQKIMSLCJYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with difluoroethylating agents. One common synthetic route includes the use of 2,2-difluoroethylamine as a starting material, which undergoes a series of reactions to introduce the piperidine ring and the carboxylic acid group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of commercial applications .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • Drug Design : The unique structure of 1-(2,2-difluoroethyl)piperidine-4-carboxylic acid allows it to serve as a precursor for synthesizing various pharmacologically active compounds. Its difluoroethyl group can influence the binding affinity to biological targets, which is critical in drug design.
    • Therapeutic Potential : Research indicates that this compound may interact with receptors involved in neurological disorders, suggesting potential applications in treating conditions such as depression or anxiety .
  • Biological Studies
    • Enzyme Inhibition : The compound has been utilized in studies examining enzyme inhibition mechanisms. Its structural similarities to other biologically active molecules make it suitable for investigating interactions with enzymes involved in neurotransmitter synthesis and degradation.
    • Receptor Binding Studies : The ability of this compound to bind selectively to certain receptors can be explored to understand its pharmacodynamics better. This includes studying its effects on various signaling pathways within cells .
  • Synthesis of Complex Molecules
    • Building Block : This compound is employed as an intermediate in the synthesis of more complex organic molecules. Its carboxylic acid group allows for further functionalization, which is essential in creating derivatives with enhanced biological activities.
    • Agrochemical Applications : Beyond pharmaceuticals, this compound is also investigated for its potential use in developing agrochemicals, where its unique properties may contribute to improved efficacy and stability .

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons between this compound and related compounds:

Compound NameStructural FeaturesUnique Aspects
4-Piperidinecarboxylic AcidPiperidine ring with carboxylic acidLacks fluorine substituents
1-(3-Fluoropropyl)piperidine-4-carboxylic AcidSimilar piperidine structureContains a propyl group instead of difluoroethyl
1-(2-Fluoroethyl)piperidine-4-carboxylic AcidPiperidine ring with a single fluorineLess steric hindrance compared to difluoroethyl

The distinct difluoroethyl substitution in this compound imparts unique electronic properties that may enhance its biological activities compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the relevance of fluorinated compounds like this compound in medicinal chemistry. For instance:

  • A study demonstrated that fluorinated derivatives can improve metabolic stability while maintaining therapeutic efficacy against specific cancer cell lines .
  • Another investigation found that compounds with similar piperidine structures exhibited significant selectivity for certain biological targets, suggesting that modifications like those seen in this compound could lead to novel therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and selectivity by forming strong interactions with target sites. This compound may also modulate the activity of enzymes by acting as a competitive inhibitor or allosteric modulator .

Comparison with Similar Compounds

Structural Analogues

The piperidine-4-carboxylic acid scaffold is common in medicinal chemistry. Key structural variations among analogs include:

Compound Name Substituent at Piperidine N-Atom Key Functional Groups Molecular Weight (g/mol) Reference
1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid 2,2-Difluoroethyl -COOH ~207.16 (calculated*)
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid 4-Chlorophenoxyacetyl -COOH, -O-(4-Cl-C₆H₄)-CO- 313.74
1-(4-Bromo-benzyl)piperidine-4-carboxylic acid HCl 4-Bromobenzyl -COOH, -CH₂-(4-Br-C₆H₄) 354.65 (HCl salt)
1-(2-Phenylethyl)piperidine-4-carboxylic acid 2-Phenylethyl -COOH, -CH₂CH₂-C₆H₅ 233.31
1-[(2,6-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid 2,6-Dichlorophenylsulfonyl -COOH, -SO₂-(2,6-Cl₂-C₆H₃) 338.20

*Calculated based on formula C₈H₁₁F₂NO₂.

Key Observations :

  • Fluorine vs.
  • Polarity: Sulfonyl and phenoxyacetyl groups (e.g., ) increase polarity, whereas phenylethyl and difluoroethyl substituents enhance lipophilicity .

Physicochemical Properties

  • Collision Cross-Section (CCS) : The target compound’s [M+H]+ adduct has a CCS of 144.1 Ų, smaller than the [M+Na]+ adduct of 1-(2-Phenylethyl)piperidine-4-carboxylic acid (unreported in evidence but inferred to be larger due to aromatic bulk) .
  • Solubility : While direct data are unavailable, the carboxylic acid group in all analogs confers moderate aqueous solubility, modulated by substituents. For example, the sulfonyl group in may enhance solubility compared to the difluoroethyl group .

Biological Activity

1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid is a synthetic compound characterized by a piperidine ring with a difluoroethyl substituent and a carboxylic acid functional group. Its molecular formula is C8H13F2NO2, and it has a molecular weight of approximately 193.19 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The unique structure of this compound allows for diverse interactions within biological systems. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can influence their pharmacokinetic properties .

Property Value
Molecular FormulaC8H13F2NO2
Molecular Weight193.19 g/mol
Functional GroupsCarboxylic acid, Piperidine
SolubilityEnhanced in hydrochloride form

Biological Activity

Research indicates that this compound exhibits significant pharmacological potential. Its structural features suggest possible interactions with various biological targets, including receptors and enzymes involved in disease pathways.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research highlights its potential:

  • Fluorinated Compounds : Studies on fluorinated piperidine derivatives indicate that fluorine substitution can enhance biological activity by improving binding affinity to target proteins .
  • Antiviral Activity : A class of piperidine derivatives has shown antiviral properties against SARS-CoV-2 by inhibiting the main protease (Mpro), suggesting that similar compounds might exhibit comparable activities .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
4-Piperidinecarboxylic acidPiperidine ring with carboxylic acidLacks fluorine substituents
1-(3-Fluoropropyl)piperidine-4-carboxylic acidSimilar structure with different alkyl groupContains a propyl group instead of difluoroethyl
1-(2-Fluoroethyl)piperidine-4-carboxylic acidPiperidine ring with a single fluorineLess steric hindrance compared to difluoroethyl

The distinct difluoroethyl substitution in this compound may impart unique electronic properties and biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves acylation of the piperidine ring followed by fluorination. For example, analogous compounds like 1-acetylpiperidine-4-carboxylic acid are synthesized via acetylation of isonipecotic acid with acetic anhydride in dichloromethane under inert conditions . To optimize yields, adjust stoichiometry (e.g., 1.1–1.3 equivalents of acylating agents) and monitor reaction progress via TLC or HPLC. Post-reaction purification via recrystallization (e.g., ethanol) or column chromatography enhances purity .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–254 nm .
  • NMR : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR. For example, piperidine derivatives show characteristic peaks at δ 2.4–3.2 ppm (piperidine CH2) and δ 170–175 ppm (carboxylic acid C=O) .
  • Mass Spectrometry : Verify molecular weight via ESI-MS (e.g., [M+H]<sup>+</sup> ion) .

Q. What experimental design strategies are recommended for optimizing fluorination steps?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables like temperature, catalyst loading (e.g., AlCl3), and fluorinating agent equivalents. For instance, fluorobenzene coupling in dichloromethane under reflux (40–100°C) can be optimized using response surface methodology to balance yield and selectivity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and docking simulations to assess binding affinity to target proteins (e.g., enzymes or receptors). Tools like Gaussian or AutoDock integrate with experimental data to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : If NMR signals deviate from literature (e.g., diastereomeric splitting due to fluorinated groups), conduct variable-temperature NMR to probe conformational dynamics. For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies in simulated biological media (e.g., PBS at pH 7.4, 37°C). Monitor degradation via HPLC at intervals (0, 24, 48 hrs). For hydrolytically unstable esters, consider prodrug strategies or protective group engineering .

Q. What methodologies identify interactions between the difluoroethyl group and biological targets?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics of the difluoroethyl moiety with proteins.
  • X-ray Crystallography : Resolve co-crystal structures to map fluorine-protein interactions (e.g., C-F···H-N hydrogen bonds) .

Q. How can in vitro assays be designed to assess metabolic pathways?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Use LC-MS/MS to detect phase I metabolites (oxidation, defluorination) and phase II conjugates (glucuronidation). Compare metabolic profiles across species to predict human pharmacokinetics .

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